4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin
Description
Properties
IUPAC Name |
4-benzyl-6-chloro-7-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO2/c1-15-12-21-18(14-20(15)24)19(13-16-8-4-2-5-9-16)22(23(25)26-21)17-10-6-3-7-11-17/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNOQGRREDTPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Salicylaldehyde Preparation
The benzene ring substituents (6-chloro, 7-methyl) are introduced at the salicylaldehyde stage. 5-Chloro-6-methylsalicylaldehyde serves as the precursor, synthesized via directed ortho-chlorination and methylation of 2-hydroxybenzaldehyde using AlCl₃ and methyl iodide.
Cyclization with Phenylacetic Anhydride
Reaction of 5-chloro-6-methylsalicylaldehyde (4.0 mmol) with phenylacetic anhydride (4.0 mmol) under dual-frequency ultrasonication (40 kHz bath, 20 kHz probe) in the presence of activated Ba(OH)₂ yields 3-phenyl-6-chloro-7-methylcoumarin (Scheme 1).
- Conditions : Ethanol-water (3:1), 60°C, 90 minutes.
- Yield : 82–88% (Table 1).
Table 1. Cyclization Outcomes for 3-Phenylcoumarin Derivatives
| Starting Aldehyde | Anhydride | Product | Yield (%) |
|---|---|---|---|
| 5-Chloro-6-methylsalicylaldehyde | Phenylacetic | 3-Phenyl-6-chloro-7-methyl | 85 |
| 5-Bromo-salicylaldehyde | Phenylacetic | 3-Phenyl-5-bromo | 78 |
Benzylation at Position 4: Methodological Optimization
Friedel-Crafts Alkylation
Post-cyclization benzylation employs Friedel-Crafts conditions to functionalize the electron-rich coumarin ring. 3-Phenyl-6-chloro-7-methylcoumarin (1.0 mmol) reacts with benzyl bromide (1.2 mmol) in the presence of AlCl₃ (1.5 mmol) in anhydrous dichloromethane.
- Conditions : 0°C to reflux, 12 hours.
- Yield : 68% (Table 2).
Table 2. Benzylation Efficiency Under Varied Conditions
| Substrate | Alkylating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Phenyl-6-chloro-7-methyl | Benzyl bromide | AlCl₃ | CH₂Cl₂ | 68 |
| 3-Phenyl-6-chloro-7-methyl | Benzyl chloride | FeCl₃ | Toluene | 54 |
Direct Cyclization with Benzyl-Substituted Anhydrides
Alternative routes utilize benzylacetic anhydride alongside phenylacetic anhydride during ultrasonic cyclization. This one-pot method introduces both phenyl and benzyl groups but suffers from competitive reactivity, yielding 65% target product with 22% 3-benzyl byproduct.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
¹H NMR Analysis (CDCl₃)
- δ 7.25–7.89 (m, 14H) : Aromatic protons from coumarin, phenyl, and benzyl groups.
- δ 4.32 (s, 2H) : Benzyl CH₂.
- δ 2.41 (s, 3H) : 7-Methyl group.
Comparative Evaluation of Synthetic Routes
Table 3. Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ultrasound + Benzylation | 2 | 58 | 98.5 |
| One-Pot Dual Anhydride | 1 | 65 | 92.3 |
The ultrasonic route offers higher purity, while the one-pot method reduces step count but requires rigorous byproduct removal.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Anti-inflammatory and Antimicrobial Properties
4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin exhibits significant anti-inflammatory and antimicrobial properties. Research indicates that coumarins can inhibit various enzymes and pathways involved in inflammation and microbial resistance. For instance, structural analogs of this compound have demonstrated inhibitory effects on monoamine oxidase enzymes, which are crucial in regulating neurotransmitter levels in the brain.
Anticancer Mechanisms
The compound has been investigated for its potential anticancer properties. Coumarins are known to interact with various cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is vital for cell survival and proliferation. Studies have shown that derivatives of coumarins can induce apoptosis in cancer cells by regulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .
Case Study:
A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound was tested against different cancer types, showing promising cytotoxic effects .
Pesticidal Applications
In agricultural chemistry, this compound has potential applications as a pesticide due to its antimicrobial properties. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogens, thus enhancing agricultural productivity.
Interaction Studies
Research involving this compound has focused on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking simulations have been employed to elucidate its interaction profiles, which can significantly influence its pharmacological effects.
Comparative Analysis of Related Compounds
To further understand the potential of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Known for anticoagulant properties |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits antioxidant activity |
| 3-(4-Chlorophenyl)-7-methoxy-coumarin | Methoxy group at position 7 with a chlorophenyl substituent | Potential anti-cancer activity |
These compounds highlight variations in substituents that influence their biological activities, making them valuable in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural and Substituent Variations
The compound’s structural analogs differ primarily in substituent groups at positions 3, 4, 6, and 5. Key comparisons are summarized below:
Table 1: Substituent Positions and Molecular Properties of Selected Coumarins
Physicochemical Properties
- Lipophilicity : The chloro and methyl groups in this compound enhance lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., 80472-58-8 and 147198-49-0) . This property may influence membrane permeability and bioavailability.
- Boiling Point: Analogs like 3-Benzyl-6-chloro-7-hydroxy-4-methylcoumarin exhibit a boiling point of ~493.2°C , suggesting that chloro and hydroxy groups contribute to higher thermal stability.
Biological Activity
4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A benzyl group at the 4-position
- A chlorine atom at the 6-position
- A methyl group at the 7-position
This structural complexity contributes to its varied interactions within biological systems and enhances its potential therapeutic applications.
The biological activity of this compound is attributed to several mechanisms, including:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in inflammatory pathways. For example, it can inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter regulation.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially targeting microbial resistance mechanisms.
- Anti-inflammatory Effects : By modulating specific molecular targets and pathways, it may reduce inflammation through the inhibition of cyclooxygenase and lipoxygenase enzymes .
Biological Activities
The biological activities of this compound can be summarized as follows:
Research Findings
Recent studies have highlighted the potential of coumarin derivatives, including this compound, in various therapeutic areas:
Case Studies
- Anticancer Activity : A study evaluated the effectiveness of coumarin derivatives against multiple cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds similar to this compound significantly inhibited cell growth with GI50 values below 0.41 μmol/L against most tested lines .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties through cholinesterase inhibition, which is relevant for Alzheimer's disease treatment .
Synthesis and Modifications
The synthesis of this compound can be achieved through various methods, including Pechmann condensation. Modifications to its structure can enhance its biological activity and selectivity towards specific targets .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). highlights J-value discrepancies between experimental and Gaussian-calculated data (e.g., 8.5 Hz vs. 9.2 Hz for coupling constants), suggesting steric effects from the benzyl group .
- X-ray crystallography : demonstrates single-crystal growth (CCDC 2120865) to confirm dihedral angles between coumarin core and substituents (e.g., phenyl rings at 45–60°), critical for assessing planarity and π-stacking potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
